rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide
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Overview
Description
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide: is a metabolite of Venlafaxine, a well-known antidepressant. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 . It is primarily used in research to understand the pharmacokinetics and pharmacodynamics of Venlafaxine and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide involves multiple steps, starting from Venlafaxine. The primary reactions include demethylation and glucuronidation. The demethylation is typically carried out using cytochrome P450 enzymes, while glucuronidation is facilitated by UDP-glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis, scaled up for larger quantities. The process involves the use of bioreactors for enzyme-catalyzed reactions, followed by purification steps such as chromatography .
Chemical Reactions Analysis
Types of Reactions: rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide primarily undergoes:
Oxidation: Facilitated by cytochrome P450 enzymes.
Reduction: Less common but can occur under specific conditions.
Substitution: Involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and NADPH.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
- O-desmethylvenlafaxine
- N-desmethylvenlafaxine
- Other minor metabolites depending on the reaction conditions
Scientific Research Applications
Mechanism of Action
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide exerts its effects by interacting with neurotransmitter systems in the brain. It primarily inhibits the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is similar to that of Venlafaxine but with reduced potency . The compound also has a minor effect on dopamine reuptake .
Comparison with Similar Compounds
- O-desmethylvenlafaxine
- N-desmethylvenlafaxine
- N,O-didesmethylvenlafaxine
Uniqueness: rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide is unique due to its specific metabolic pathway and the presence of a glucuronide group, which affects its solubility and excretion . This makes it particularly useful in studying the pharmacokinetics of Venlafaxine and its metabolites .
Properties
Molecular Formula |
C20H29NO8 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H29NO8/c21-10-13(20(27)8-2-1-3-9-20)11-4-6-12(7-5-11)28-19-16(24)14(22)15(23)17(29-19)18(25)26/h4-7,13-17,19,22-24,27H,1-3,8-10,21H2,(H,25,26)/t13?,14-,15-,16+,17-,19+/m0/s1 |
InChI Key |
VNRFTNKWISCOMJ-KUIQUDTGSA-N |
Isomeric SMILES |
C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
Canonical SMILES |
C1CCC(CC1)(C(CN)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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